molecular formula C23H22O3 B14410976 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one CAS No. 80466-43-9

6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B14410976
CAS No.: 80466-43-9
M. Wt: 346.4 g/mol
InChI Key: UKMQGJOOSIVNQA-UHFFFAOYSA-N
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Description

6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by its unique structure, which includes a naphthalene ring fused with a furan ring, and various substituents such as ethyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, where a furan derivative reacts with a suitable dienophile under controlled conditions to form the naphthofuran core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to facilitate the desired transformations. The use of advanced purification techniques, such as chromatography, ensures the isolation of the target compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Various substitution reactions, such as halogenation or alkylation, can be performed to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions, such as solvent choice and temperature, are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or alkyl groups at specific positions on the naphthofuran core.

Scientific Research Applications

6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with target molecules are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one include other naphthofuran derivatives with different substituents, such as:

  • 6-Methyl-9-(4-methylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one
  • 6-Propyl-9-(4-propylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one

Uniqueness

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties. The presence of ethyl and methoxy groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

80466-43-9

Molecular Formula

C23H22O3

Molecular Weight

346.4 g/mol

IUPAC Name

6-ethyl-9-(4-ethylphenyl)-4-methoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C23H22O3/c1-4-14-6-9-16(10-7-14)20-17-11-8-15(5-2)12-18(17)22(25-3)19-13-26-23(24)21(19)20/h6-12H,4-5,13H2,1-3H3

InChI Key

UKMQGJOOSIVNQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C3C(=C(C4=C2C=CC(=C4)CC)OC)COC3=O

Origin of Product

United States

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